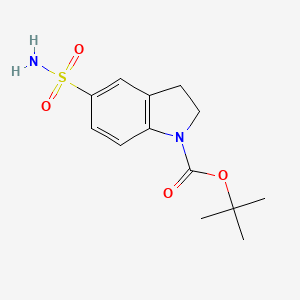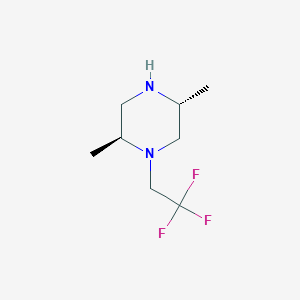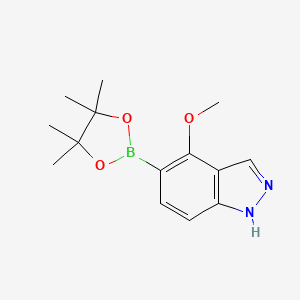
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 4-methoxy-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Biaryl or vinyl compounds.
Applications De Recherche Scientifique
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe or sensor due to its boronate ester group, which can interact with diols and other biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is primarily related to its ability to form stable complexes with various biomolecules. The boronate ester group can interact with diols, sugars, and other hydroxyl-containing compounds, making it useful in sensing and diagnostic applications. Additionally, its indazole ring can interact with biological targets, such as enzymes or receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar boronate ester group but different heterocyclic core.
4-methoxy-1H-indazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-bromo-4-methoxy-1H-indazole: Contains a bromine atom instead of the boronate ester group, leading to different reactivity and applications.
Uniqueness
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the presence of both the indazole ring and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C14H19BN2O3 |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11-9(8-16-17-11)12(10)18-5/h6-8H,1-5H3,(H,16,17) |
Clé InChI |
KNJKBCGGWQRECQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NN=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)



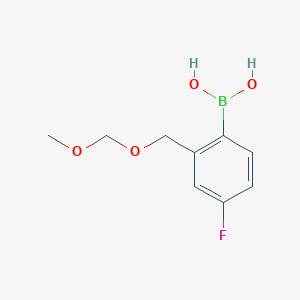
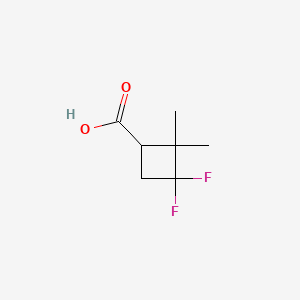
![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)
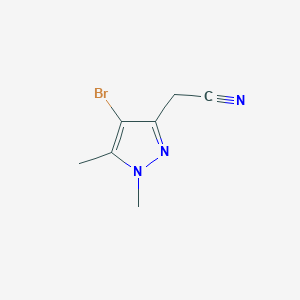


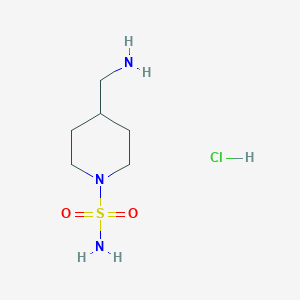
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
